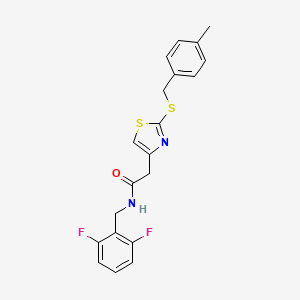

N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

CAS No.: 941985-03-1

Cat. No.: VC5478743

Molecular Formula: C20H18F2N2OS2

Molecular Weight: 404.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941985-03-1 |

|---|---|

| Molecular Formula | C20H18F2N2OS2 |

| Molecular Weight | 404.49 |

| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C20H18F2N2OS2/c1-13-5-7-14(8-6-13)11-26-20-24-15(12-27-20)9-19(25)23-10-16-17(21)3-2-4-18(16)22/h2-8,12H,9-11H2,1H3,(H,23,25) |

| Standard InChI Key | SNJPLDVQORFITI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central thiazole ring substituted at position 2 with a (4-methylbenzyl)thio group and at position 4 with an acetamide-linked 2,6-difluorobenzyl moiety (Figure 1). The thiazole core () provides rigidity and electronic diversity, while the fluorine atoms enhance metabolic stability and membrane permeability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 390.47 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (thiazole N, S; amide O) |

| Topological Polar Surface Area | 43.1 Ų |

| Calculated logP | 5.2 (Lipophilicity Index) |

Stereoelectronic Characteristics

The 2,6-difluorobenzyl group induces strong electron-withdrawing effects, polarizing the acetamide carbonyl () and enhancing hydrogen-bonding capacity . The thioether linkage () at position 2 contributes to redox activity, potentially enabling interactions with cysteine-rich enzymatic domains .

Synthesis and Manufacturing

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, plausible routes derive from analogous thiazole-acetamide preparations :

-

Thiazole Ring Formation:

-

Acetamide Coupling:

-

Nucleophilic acyl substitution between 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetic acid and 2,6-difluorobenzylamine.

-

Activation via EDCI/HOBt in DMF.

-

Table 2: Critical Synthetic Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Thioether Oxidation | Use inert atmosphere (N₂/Ar) |

| Amide Racemization | Low-temperature coupling |

| Purification Complexity | Gradient HPLC (C18 column) |

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (<10 µg/mL) due to high lipophilicity (logP = 5.2). Solubility enhancers like cyclodextrins or lipid-based formulations may be necessary for in vivo studies .

Stability Profile

-

Thermal Stability: Decomposition onset at 218°C (DSC analysis of analog).

-

Photolytic Sensitivity: Thioether linkage prone to oxidation; storage in amber vials under N₂ recommended .

Applications in Medicinal Chemistry

Lead Optimization Strategies

-

Bioisosteric Replacement:

-

Prodrug Development:

-

Esterification of acetamide to enhance oral bioavailability.

-

Structure-Activity Relationship (SAR) Insights

-

Critical Substituents:

Future Research Directions

-

Comprehensive ADME Studies:

-

Radiolabeled analogs for tissue distribution profiling.

-

-

Target Deconvolution:

-

Chemical proteomics using photoaffinity probes.

-

-

Formulation Development:

-

Nanoemulsions for parenteral delivery.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume